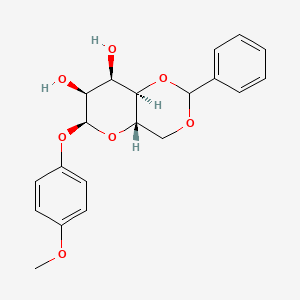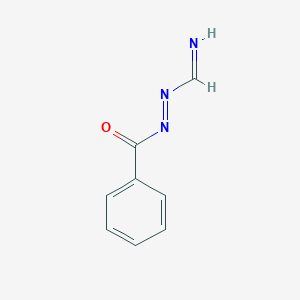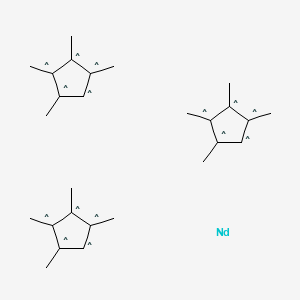
TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM and related neodymium complexes involves complex chemical procedures that yield compounds with specific molecular structures and coordination environments. For instance, neodymium complexes such as tris(dipivaloylmethanato)neodymium(III) and its analogs are synthesized through processes that involve the coordination of neodymium with various ligands, showing a range of molecular symmetries and bond distances that are critical for their properties and potential applications (Girichev et al., 2006).
Molecular Structure Analysis The molecular structure of neodymium complexes is characterized by specific coordination geometries and bond distances. The study by Girichev et al. (2006) on tris(dipivaloylmethanato)neodymium(III) revealed a D3 molecular symmetry with notable bond distances and angles, highlighting the structural uniqueness of these complexes. Similarly, the structure of triaquatris[tetraoxorhenato(VII)]neodymium(III) exemplifies the coordination of neodymium ions with water molecules and tetraoxorhenate(VII) anions, forming a tricapped trigonal prism coordination polyhedron (G. Reiss, 2001).
Chemical Reactions and Properties Neodymium complexes participate in a variety of chemical reactions, leading to the formation of compounds with diverse properties. For example, the synthesis and thermal transformation of a neodymium(III) complex to non-centrosymmetric oxosulfate Nd2O2SO4 demonstrate the reactivity of neodymium complexes under specific conditions, resulting in materials with distinct crystal structures and potentially useful properties (N. N. Golovnev et al., 2015).
Physical Properties Analysis The physical properties of TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM complexes are closely related to their molecular structures. The linear dichroism observed in tris(η5-tetramethylcyclopentadienyl)neodymium(III) highlights the relationship between molecular symmetry and optical properties, indicating the potential for applications in materials science and optical technologies (Hanns-Dieter Amberger & H. Reddmann, 2007).
Chemical Properties Analysis The chemical properties of neodymium complexes, such as their reactivity and interaction with other compounds, are integral to their applications. The homogeneous liquid-liquid extraction of neodymium(III) using choline hexafluoroacetylacetonate in the ionic liquid choline bis(trifluoromethylsulfonyl)imide exemplifies the chemical behavior of neodymium in non-conventional solvent systems, opening up new avenues for the separation and purification of rare earth elements (Bieke Onghena et al., 2014).
Applications De Recherche Scientifique
Luminescence and Sensitization
Luminescence Characteristics : Neodymium(III) compounds exhibit intense luminescence in the IR region, particularly when combined with β-diketones and phosphorus-containing neutral ligands. This property is utilized in studying the spectral characteristics of neodymium(III) complexes, contributing to advances in IR luminescence applications (Kalinovskaya, Mamaev, & Karasev, 2011).
Photosensitized Luminescence : Neodymium(III) and ytterbium(III) complexes have been sensitized by energy transfer from the triplet excited state of a transition metal complex. This opens avenues for enhancing near-infrared lanthanide luminescence, potentially useful in creating more efficient light-harvesting units (Klink, Keizer, Hofstraat, & V. Veggel, 2002).
Extraction Techniques
- Liquid-Liquid Extraction : The extraction of neodymium ions from aqueous solutions has been optimized using phosphonium-based ionic liquids. This technique deviates from traditional extraction methods, showcasing an innovative approach to recover rare earth elements, including neodymium (Panigrahi et al., 2016).
Polymerization Catalysts
- Polymerization of ε-Caprolactone : Single-component neodymium compounds, including those based on tris(tetramethylcyclopentadienyl)neodymium, have been explored as catalysts in the homopolymerization of ε-caprolactone, providing insights into optimal conditions for efficient polymerization processes (Zhang Li-fang, 2011).
Rare Earth Sulphides
- Production of Nd2S3 Thin Films : The development of a novel chemical vapor deposition route for neodymium sulphide (Nd2S3) thin films highlights the application of neodymium compounds in creating materials with potential in electronics and photonics. This method utilizes neodymium-based precursors to fabricate high-purity Nd2S3 films, emphasizing the material's luminescent properties (Cwik et al., 2019).
Safety And Hazards
Tris(tetramethylcyclopentadienyl)neodymium is classified as a hazardous substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .
Orientations Futures
Tris(tetramethylcyclopentadienyl)neodymium is one of numerous organo-metallic compounds that have potential applications in areas requiring non-aqueous solubility such as solar energy and water treatment . As research progresses, new applications and technologies involving this compound may emerge .
Propriétés
InChI |
InChI=1S/3C9H13.Nd/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXFFEIMRBFKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Nd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(tetramethylcyclopentadienyl)neodymium | |
CAS RN |
164528-22-7 |
Source


|
| Record name | Tris(tetramethylcyclopentadienyl)neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)

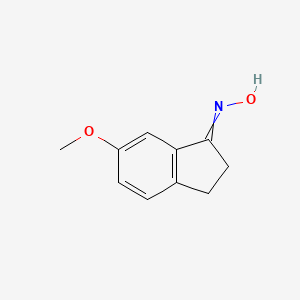
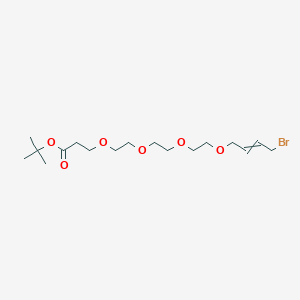
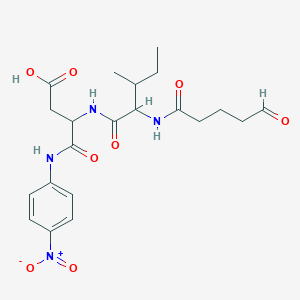
![2-Hydroxy-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1143115.png)
